N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted aromatic core, an isobutyl group, and a sulfone-containing tetrahydrothiophene ring. The sulfone group (1,1-dioxide) enhances polarity and metabolic stability, while the isobutyl substituent contributes to lipophilicity. The compound’s molecular formula is inferred as C₁₇H₂₃NO₃S, with a molecular weight of 329.44 g/mol.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXORKZEGVTQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is an organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and an amide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NO3S, with a molecular weight of 323.45 g/mol. The presence of the tetrahydrothiophene ring contributes to the compound's reactivity and biological activity. The sulfone group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO3S |
| Molecular Weight | 323.45 g/mol |
| Structural Features | Tetrahydrothiophene ring, amide group |
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfone and amide functionalities may influence binding affinity and specificity, potentially modulating various biological pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that related compounds show significant antimicrobial properties, with potential applications in combating drug-resistant pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be relevant for therapeutic applications.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities that warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- A study on sulfone derivatives demonstrated varying degrees of antibacterial activity against common pathogens. The presence of the tetrahydrothiophene moiety was linked to enhanced activity compared to simpler analogs.
- Another investigation focused on the synthesis of benzimidazole analogues that exhibited improved DNA-binding affinity while maintaining lower cytotoxicity to mammalian cells. This highlights the importance of structural modifications in enhancing biological efficacy .
Potential Applications
Given its unique structural characteristics and observed biological activities, this compound may have promising applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents or anti-inflammatory drugs.
- Pharmacology : Investigating its role as an enzyme inhibitor could provide insights into new therapeutic strategies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Differentiators
Functional Group Impact: The sulfone group in the target compound contrasts with the hydroxyl group in ’s derivative. Sulfones are known for their electron-withdrawing effects, which can enhance binding to electrophilic enzyme pockets, whereas hydroxyl groups facilitate metal coordination in catalysis .
This contrasts with ’s straightforward reaction between 3-methylbenzoyl chloride and a branched amino alcohol .
Biological and Chemical Applications :
- The target compound’s sulfone moiety may position it as a candidate for protease or kinase inhibition, leveraging sulfone-mediated hydrogen bonding. In contrast, ’s compound is tailored for synthetic chemistry applications, such as directing C–H activation in transition-metal catalysis .
- Benzathine benzylpenicillin () highlights the role of amide and sulfur-containing rings in antibiotics, though its β-lactam/thiazolidine core differs significantly from the target’s tetrahydrothiophene sulfone .
Q & A
Q. What are the optimal synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the tetrahydrothiophene dioxide moiety via oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Step 2 : Coupling the sulfone group with isobutylamine via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
- Step 3 : Benzamide formation using 3,5-dimethylbenzoic acid, activated with coupling agents (e.g., EDCl/HOBt) under inert atmospheres .
Q. Key Data :
| Reaction Step | Yield (%) | Optimal Conditions |
|---|---|---|
| Sulfone Formation | 75–85 | 0–5°C, pH 7–8 |
| Amine Coupling | 60–70 | 50°C, H₂ pressure (3 atm) |
| Benzamide Synthesis | 80–90 | Dry DMF, RT, 12 h |
Q. How can researchers characterize the molecular structure and purity of this compound?
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 0.1–100 µM) .
- Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .
- Structural Analogs : Compare with derivatives (e.g., lists analogs with modified benzamide groups) to identify SAR trends .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~3.2), bioavailability (≥0.55), and cytochrome P450 interactions .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
Q. How can reaction byproducts or degradation pathways be systematically analyzed?
Q. What strategies improve regioselectivity in functionalizing the benzamide ring?
- Directed C−H Activation : Ru-catalyzed ortho-functionalization using directing groups (e.g., achieved 85% yield for iodination) .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during halogenation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?
- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
- Transcriptomic Profiling : Correlate activity with gene expression patterns (e.g., apoptosis-related genes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
